molecular formula C6H12O6 B15138392 alpha-D-glucose-13C6,d7

alpha-D-glucose-13C6,d7

Cat. No.: B15138392
M. Wt: 194.16 g/mol
InChI Key: WQZGKKKJIJFFOK-WGNUVCMLSA-N
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Description

α-D-Glucose-¹³C₆,d₇ is a stable isotope-labeled derivative of glucose, where all six carbon atoms are replaced with ¹³C, and seven hydrogen atoms are substituted with deuterium (D). Its molecular formula is C₆H₅D₇O₆, with a molecular weight of 193.15 g/mol and a purity of ≥97 atom % D and ≥99 atom % ¹³C .

Properties

Molecular Formula

C6H12O6

Molecular Weight

194.16 g/mol

IUPAC Name

(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2-deuteriooxy-6-[dideuterio(hydroxy)(113C)methyl](2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,11D

InChI Key

WQZGKKKJIJFFOK-WGNUVCMLSA-N

Isomeric SMILES

[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O)([2H])O[2H])([2H])[13C]([2H])([2H])O)([2H])O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-glucose-13C6,d7 involves the incorporation of stable isotopes into the glucose moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy to monitor the incorporation of isotopes and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-glucose-13C6,d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the specific reaction being studied, but they often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce gluconic acid, while reduction reactions may yield sorbitol. These products are crucial for understanding the metabolic fate of glucose in biological systems .

Mechanism of Action

The mechanism of action of alpha-D-glucose-13C6,d7 involves its incorporation into metabolic pathways as a labeled glucose molecule. The stable isotopes allow researchers to track the movement and transformation of glucose within cells and tissues. This provides valuable insights into the molecular targets and pathways involved in glucose metabolism .

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Glucose Compounds

Table 1: Comparative Overview of Isotope-Labeled Glucose Derivatives

Compound Isotopic Labeling Molecular Weight (g/mol) Key Applications Distinguishing Features
α-D-Glucose-¹³C₆,d₇ ¹³C₆, d₇ (C₆H₅D₇O₆) 193.15 Dual-tracing in NMR/metabolic studies Combines ¹³C and D for multi-pathway tracking
D-Glucose-¹³C₆ ¹³C₆ (¹³C₆H₁₂O₆) 186.11 Carbon flux analysis, protein expression Lacks deuterium; simpler synthesis
D-Glucose-6-¹³C,6,6-d₂ ¹³C₁ (C6), d₂ (H6,6) 183.16 Glycolysis studies (6th carbon tracking) Targets specific metabolic steps
Sucrose-(glucose-1-¹³C) ¹³C₁ (glucose C1) 343.29 Sucrose metabolism research Disaccharide structure; limited to sucrose
Glucosamine-6-¹³C HCl ¹³C₁ (C6), NH₂ modification 215.63 Glycosaminoglycan synthesis Amino sugar; cartilage/biomedical focus

Structural and Functional Differences

(a) D-Glucose-¹³C₆
  • Isotopic Purity : ≥99 atom % ¹³C but lacks deuterium .
  • Applications : Ideal for ¹³C NMR studies without deuterium interference. Used in enzymic synthesis (e.g., cyclohexyl glucosides) .
  • Limitations: Cannot track hydrogen/deuterium-specific pathways.
(b) D-Glucose-6-¹³C,6,6-d₂
  • Specificity : Labels the 6th carbon and two hydrogens, making it suitable for studying glycolysis and pentose phosphate pathways .
  • Metabolic Impact: Deuterium at C6 may slow enzymatic reactions due to the kinetic isotope effect (KIE), altering metabolic rates compared to non-deuterated analogs .
(c) Sucrose-(glucose-1-¹³C)
  • Structure : Disaccharide (glucose + fructose) with ¹³C at glucose C1 .
  • Utility: Tracks sucrose breakdown in plants or gut microbiota. Limited to systems where sucrose is the primary substrate.
(d) Glucosamine-6-¹³C HCl
  • Functional Group: Amino substitution at C2 enables incorporation into glycosaminoglycans (e.g., hyaluronic acid) .
  • Research Use : Critical for studying joint health and cartilage metabolism, distinct from glucose’s energy-related roles.

Isotopic Effects on Research Outcomes

  • ¹³C vs.
  • Dual Labeling (¹³C₆,d₇) :
    • Enables simultaneous monitoring of carbon flux (via ¹³C NMR) and hydrogen/deuterium exchange (via ²H NMR) .
    • Higher molecular weight (193.15 vs. 186.11 for ¹³C₆) may slightly affect solubility or diffusion rates in biological systems .

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